molecular formula C10H14N2O2 B8745610 N-Isopropyl-5-methyl-2-nitroaniline

N-Isopropyl-5-methyl-2-nitroaniline

Cat. No. B8745610
M. Wt: 194.23 g/mol
InChI Key: BDEBTWADHBUCSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06936607B2

Procedure details

A mixture of N-isopropyl-5-methyl-2-nitroaniline (150 mg, 0.77 mmol), SnCl2 (0.5 g, 2.6 mmol), 0.5M HCl (10 mL), and water (20 mL) was stirred at room temperature for 16 hours. The crude product was partitioned in a mixture of aqueous NaHCO3 and CH2Cl2. The organic layer was separated and concentrated to obtain the desired product (120 mg, 95%).
Quantity
150 mg
Type
reactant
Reaction Step One
Name
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
95%

Identifiers

REACTION_CXSMILES
[CH:1]([NH:4][C:5]1[CH:10]=[C:9]([CH3:11])[CH:8]=[CH:7][C:6]=1[N+:12]([O-])=O)([CH3:3])[CH3:2].Cl[Sn]Cl.Cl>O>[CH:1]([NH:4][C:5]1[C:6]([NH2:12])=[CH:7][CH:8]=[C:9]([CH3:11])[CH:10]=1)([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
150 mg
Type
reactant
Smiles
C(C)(C)NC1=C(C=CC(=C1)C)[N+](=O)[O-]
Name
Quantity
0.5 g
Type
reactant
Smiles
Cl[Sn]Cl
Name
Quantity
10 mL
Type
reactant
Smiles
Cl
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude product was partitioned in a mixture of aqueous NaHCO3 and CH2Cl2
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C)(C)NC=1C(=CC=C(C1)C)N
Measurements
Type Value Analysis
AMOUNT: MASS 120 mg
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.